Barbiturate is a class of drugs characterized as central nervous system (CNS) depressants. Barbiturate compounds bind to the gamma amino butyric acid (GABA)-A receptor, thereby increasing the influx of chloride ions into the neuron and subsequently causing hyperpolarization, which produces a decrease in neuronal transmission. Other barbiturate effects in the CNS may include modulation of sodium and calcium channels as well as inhibition of glutamate-mediated excitation. Although the effects of barbiturates are seen throughout the CNS, the predominant effect occurs in the midbrain region, the part of the brain associated with arousal. CNS depressive effects associated with this drug class include mild sedation, hypnosis, anesthesia, and coma as well as a decrease in seizure activity.
Barbituric acid
CAS No.: 67-52-7
Cat. No.: VC21138062
Molecular Formula: C4H4N2O3
Molecular Weight: 128.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67-52-7 |
---|---|
Molecular Formula | C4H4N2O3 |
Molecular Weight | 128.09 g/mol |
IUPAC Name | 1,3-diazinane-2,4,6-trione |
Standard InChI | InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9) |
Standard InChI Key | HNYOPLTXPVRDBG-UHFFFAOYSA-N |
SMILES | C1C(=O)NC(=O)NC1=O |
Canonical SMILES | C1C(=O)NC(=O)NC1=O |
Melting Point | 248 °C |
Introduction
Historical Background
The history of barbituric acid begins in 1864 when German chemist Adolf von Baeyer first synthesized and named the compound . The etymology of the name "barbituric acid" remains somewhat disputed. Several theories exist regarding its origin: one suggests it derives from the German word "Schlüsselbart" (key beard), reflecting Baeyer's view of the compound as central to understanding uric acid and its derivatives . Another theory posits that Baeyer named it after a woman named Barbara, combining her name with "uric acid" . A third explanation connects the name to Saint Barbara, either because Baeyer discovered the compound on her feast day (December 4) or because he sometimes dined with artillery officers for whom St. Barbara served as patron saint .
The synthesis methodology evolved over time. After Baeyer's initial work, French chemist Édouard Grimaux synthesized barbituric acid in 1879 using malonic acid, urea, and phosphorus oxychloride . This approach laid the groundwork for modern synthetic methods, though malonic acid has since been replaced by diethyl malonate to overcome reactivity challenges .
Chemical Structure and Properties
Structure and Identification
Property | Value |
---|---|
Appearance | Light cream crystalline powder |
Odor | Odorless |
Melting point | 248-252°C (decomposition) |
Boiling point | 260°C (decomposition) |
Density | 1.6006 (estimated) |
Bulk density | 720 kg/m³ |
Refractive index | 1.4610 (estimated) |
Flash point | 150°C |
Water solubility | 142 g/L at 20°C |
pH | 2-3 (50g/L, H₂O, 60°C) |
pKa | 4.01 at 25°C |
Table data compiled from source
Chemical Properties
Barbituric acid functions as a strong acid in aqueous media with its acidity primarily attributable to the active methylene group at the 5-position . This reactive center allows barbituric acid to participate in Knoevenegal condensation reactions, particularly with aromatic aldehydes to form 5-arylidene barbituric acids . The compound is soluble in water and ether but exhibits limited solubility in certain organic solvents . Its three carbonyl groups, along with the N-H bonds, provide sites for hydrogen bonding, influencing its solubility profile and chemical reactivity.
Synthesis Methods
Historical Synthesis
Adolf von Baeyer first synthesized barbituric acid in 1864 through a two-step process. Initially, he reduced alloxan dibromide (5,5-dibromobarbituric acid) with hydrocyanic acid . Later, he improved the synthesis by reducing dibromobarbituric acid using a combination of sodium amalgam and hydrogen iodide . This groundbreaking work established the foundation for further synthetic developments.
In 1879, Édouard Grimaux developed an alternative synthesis route using malonic acid, urea, and phosphorus oxychloride (POCl₃) . This method represented a significant advancement in the efficient preparation of barbituric acid.
Modern Industrial Synthesis
Contemporary industrial production of barbituric acid primarily employs the reaction between diethyl malonate and urea . The process begins by dissolving urea in methanol under reflux conditions. Dried diethyl malonate and sodium methoxide are subsequently added, and the reaction mixture is refluxed at 66-68°C for 4-5 hours . After methanol recovery through distillation, the mixture is cooled to 40-50°C, and dilute hydrochloric acid is added to adjust the pH to 1-2 . Following cooling to room temperature, filtration, washing with distilled water, and drying, the crude product is obtained. Further purification using water and activated carbon yields high-purity barbituric acid .
The standard material consumption ratios for this industrial process are: diethyl malonate (1098 kg/t), urea (476 kg/t), hydrochloric acid (681 kg/t), sodium methoxide (28%, 369 kg/t), and methanol (1025 kg/t) . The resulting industrial-grade barbituric acid appears as a white or pink crystalline powder with strong acidity, greater than 98% content, and a melting point ≥245°C .
Applications
Pharmaceutical Applications
While barbituric acid itself lacks pharmacological activity, it serves as the essential scaffold for numerous pharmacologically active derivatives . The barbiturate class of drugs, derived from barbituric acid, has historically been employed as sedatives, hypnotics, anesthetics, and anticonvulsants . Though many traditional barbiturates have been largely replaced by safer alternatives in modern medicine, research continues into developing barbituric acid derivatives with improved safety profiles and novel therapeutic applications.
Recent research has focused on the development of barbituric acid derivatives with antibacterial properties . Studies have shown that 3-acyl and 3-carboxamidobarbiturates demonstrate antibacterial activity against susceptible and some resistant Gram-positive bacterial strains . These compounds possess favorable molecular properties for drug design, including appropriate molecular weight, number of rotatable bonds, and proton-donor/acceptor profiles .
Industrial Applications
Beyond the pharmaceutical sector, barbituric acid finds diverse applications in multiple industries. It serves as an important raw material in the manufacturing of plastics, textiles, and polymers . The compound is also utilized as an active ingredient in the production of Vitamin B2 (riboflavin) .
In analytical chemistry, barbituric acid plays a role in electrochemical oxidation of iodine using cyclic voltammetry and controlled potential coulometry . Its strong acidity and active methylene group make it valuable for various synthetic processes, particularly as a precursor for the preparation of 5-arylidene barbituric acids through reactions with aromatic aldehydes .
Derivatives and Their Biological Activities
Classes of Barbituric Acid Derivatives
Barbituric acid serves as a versatile scaffold for synthesizing diverse compounds of pharmacological interest. Its derivatives are broadly classified based on structural modifications, particularly at the 5-position and on the nitrogen atoms. Key classes include:
-
5,5-disubstituted barbiturates: The classic pharmacologically active barbiturates, including phenobarbital and pentobarbital
-
1,3-disubstituted barbiturates: Compounds with alkyl or aryl groups on both nitrogen atoms
-
5-substituted barbiturates: Including 5-arylidene derivatives with various biological activities
-
3-acyl and 3-carboxamido derivatives: Compounds with promising antibacterial properties
Pharmacological Activities
Barbituric acid derivatives demonstrate a wide spectrum of biological activities, making them valuable in pharmaceutical research. Primary activities include:
-
Sedative-hypnotic effects: Traditional application of barbiturates in medicine
-
Antimicrobial activity: Recent research indicates that certain barbituric acid derivatives, particularly 3-acyl and 3-carboxamidobarbiturates, exhibit antibacterial properties against Gram-positive bacteria, including some resistant strains
-
Antifungal properties: Some derivatives show activity against fungal pathogens
-
Other biological activities: Anticonvulsant, anxiolytic, and potential anticancer properties reported for specific derivatives
While barbituric acid itself remains pharmacologically inactive, its role as a structural building block in medicinal chemistry remains significant . Current research focuses on developing derivatives with improved safety profiles and targeted biological activities.
Research Findings on Antibacterial Properties
Recent scientific investigations have revealed promising antibacterial potential among certain barbituric acid derivatives. Specifically, 3-acyl and 3-carboxamidobarbiturates have demonstrated antibacterial activity against susceptible and some resistant Gram-positive bacterial strains . These compounds present favorable characteristics for drug development, including appropriate molecular weight, number of rotatable bonds, and favorable proton-donor/acceptor profiles for drug design .
Arylidene barbituric acids have also been reported to possess mild antibacterial activity . While these findings suggest potential applications in antibiotic drug discovery, challenges remain. Research indicates that the barbituric core structure can help reduce plasma protein binding (compared to related structures), but this reduction alone is insufficient to achieve effective activity in vivo . Further optimization to reduce plasma protein affinity and/or enhance antibiotic potency is necessary before these compounds can advance to clinical applications.
The structural similarities between barbituric acids and other bioactive systems like tetramic acids and piperidine-2,4-diones, particularly around the C(3) position, have inspired researchers to explore barbituric acid as an alternative scaffold . The additional polar functional groups at the 5- and 6-positions in barbituric acid were expected to help reduce plasma protein binding affinity, though further modifications appear necessary to achieve optimal pharmacokinetic properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume